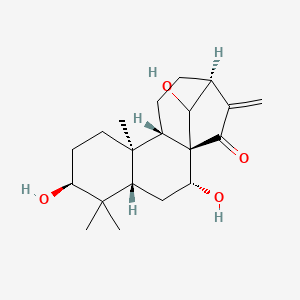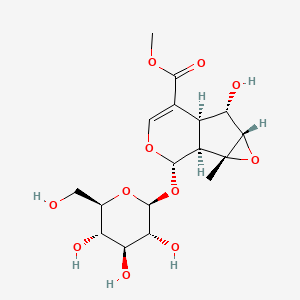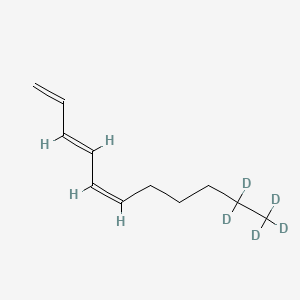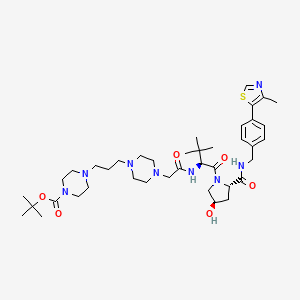
Cyclo(Arg-Ala-Asp-(D-Tyr)-Lys)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclo(Arg-Ala-Asp-(D-Tyr)-Lys) is a cyclic peptide composed of the amino acids arginine, alanine, aspartic acid, D-tyrosine, and lysine. This compound is known for its ability to bind to specific integrin receptors, making it a valuable tool in various scientific research fields, particularly in cancer therapy and drug delivery systems .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclo(Arg-Ala-Asp-(D-Tyr)-Lys) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Coupling: Subsequent amino acids are coupled to the growing chain using coupling reagents like HBTU or DIC.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for further coupling.
Cyclization: The linear peptide is cyclized by forming a peptide bond between the terminal amino acids.
Cleavage: The final cyclic peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of Cyclo(Arg-Ala-Asp-(D-Tyr)-Lys) follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure consistency and efficiency. The use of advanced chromatographic techniques, such as HPLC, ensures the purity of the final product .
化学反应分析
Types of Reactions
Cyclo(Arg-Ala-Asp-(D-Tyr)-Lys) can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as acylating agents or alkylating agents.
Major Products Formed
Oxidation: Formation of dityrosine.
Reduction: Formation of free thiols.
Substitution: Modified peptides with altered functional groups.
科学研究应用
Cyclo(Arg-Ala-Asp-(D-Tyr)-Lys) has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization.
Biology: Investigated for its role in cell adhesion and signaling pathways.
Medicine: Explored for its potential in targeted drug delivery and cancer therapy. It can be conjugated to liposomes or nanoparticles to target tumor cells.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
作用机制
Cyclo(Arg-Ala-Asp-(D-Tyr)-Lys) exerts its effects by binding to integrin receptors on the cell surface. This binding can activate or inhibit various signaling pathways, leading to changes in cell behavior. The peptide’s ability to target specific integrins makes it a valuable tool for studying cell adhesion, migration, and proliferation .
相似化合物的比较
Similar Compounds
Cyclo(Arg-Gly-Asp-D-Phe-Val): Another cyclic peptide known for its integrin-binding properties.
Cyclo(Arg-Gly-Asp-D-Tyr-Cys): Similar structure but with different amino acid composition, leading to variations in binding affinity and specificity.
Uniqueness
Cyclo(Arg-Ala-Asp-(D-Tyr)-Lys) is unique due to its specific amino acid sequence, which provides distinct binding properties and biological activities. Its ability to target integrin receptors with high specificity makes it a valuable tool in various research and therapeutic applications .
属性
分子式 |
C28H43N9O8 |
|---|---|
分子量 |
633.7 g/mol |
IUPAC 名称 |
2-[(2S,5R,8S,11S,14S)-8-(4-aminobutyl)-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-14-methyl-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid |
InChI |
InChI=1S/C28H43N9O8/c1-15-23(41)36-21(14-22(39)40)27(45)37-20(13-16-7-9-17(38)10-8-16)26(44)35-18(5-2-3-11-29)25(43)34-19(24(42)33-15)6-4-12-32-28(30)31/h7-10,15,18-21,38H,2-6,11-14,29H2,1H3,(H,33,42)(H,34,43)(H,35,44)(H,36,41)(H,37,45)(H,39,40)(H4,30,31,32)/t15-,18-,19-,20+,21-/m0/s1 |
InChI 键 |
FAILKIOFKCFNBU-KJRRRBQDSA-N |
手性 SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=C(C=C2)O)CC(=O)O |
规范 SMILES |
CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=C(C=C2)O)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[5-[2-fluoro-5-[[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamoyl]phenyl]-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B15135891.png)
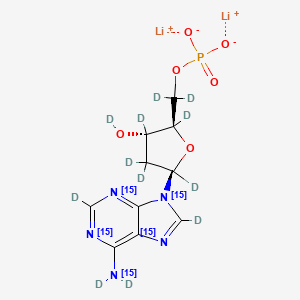
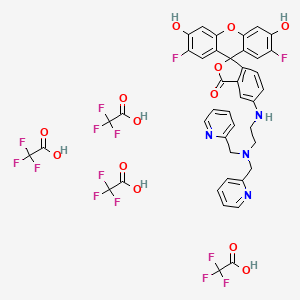
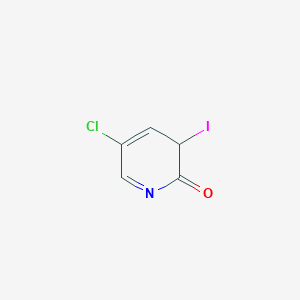
![azane;[(2R)-3-[hydroxy-[(1S,2R,3R,4S,5S,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B15135913.png)


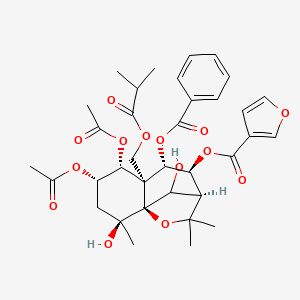

![6-[1,1-Dideuterio-2-[2,2,6,6-tetradeuterio-1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy]-3-ethoxy-1,2-benzoxazole](/img/structure/B15135928.png)
